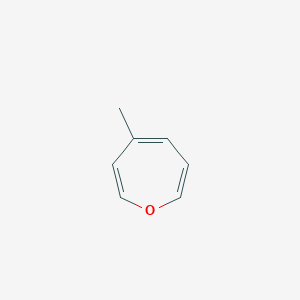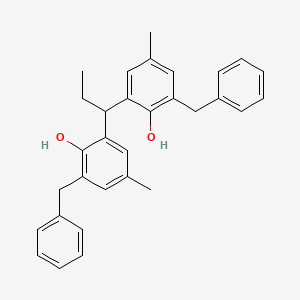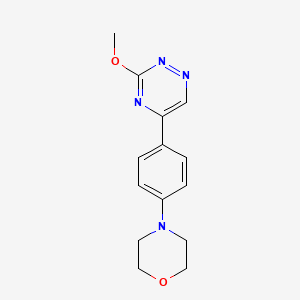
N-Acetyl-3-(phenylmethanesulfinyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-3-(phenylmethanesulfinyl)-L-alanine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an acetyl group, a phenylmethanesulfinyl group, and an L-alanine moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-(phenylmethanesulfinyl)-L-alanine typically involves the acetylation of 3-(phenylmethanesulfinyl)-L-alanine. This process can be carried out using acetyl chloride or acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under mild conditions to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-(phenylmethanesulfinyl)-L-alanine can undergo various types of chemical reactions, including:
Oxidation: The phenylmethanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield the corresponding sulfide.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various acylated analogs of the original compound.
Scientific Research Applications
N-Acetyl-3-(phenylmethanesulfinyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-3-(phenylmethanesulfinyl)-L-alanine involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The phenylmethanesulfinyl group can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Acetylphenylalanine
- N-Acetyltyrosine
- N-Acetyltryptophan
- N-Acetylhistidine
Comparison
Compared to these similar compounds, N-Acetyl-3-(phenylmethanesulfinyl)-L-alanine is unique due to the presence of the phenylmethanesulfinyl group. This group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
72286-22-7 |
|---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-benzylsulfinylpropanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-9(14)13-11(12(15)16)8-18(17)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-,18?/m0/s1 |
InChI Key |
WSOCUVDAIZMOCD-FAQQKDIKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS(=O)CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CS(=O)CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


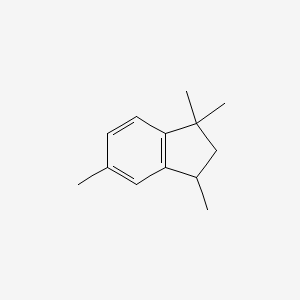
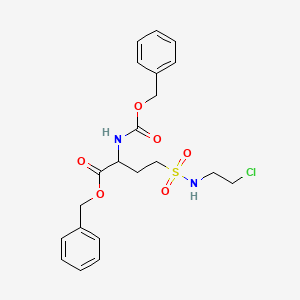
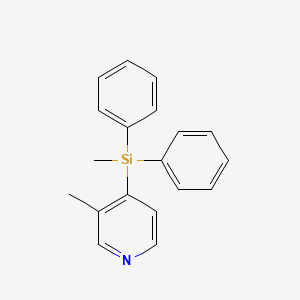

![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)
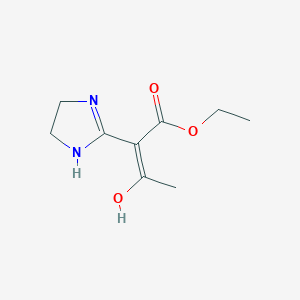
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
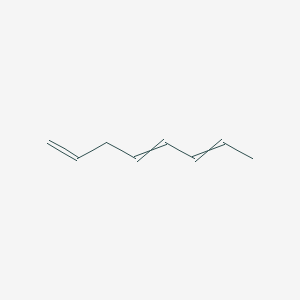
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
